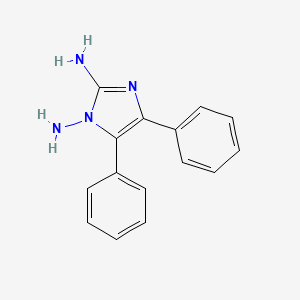

4,5-diphenyl-1H-imidazole-1,2-diamine

Description

The exact mass of the compound 4,5-diphenyl-1H-imidazole-1,2-diamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-diphenyl-1H-imidazole-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-diphenyl-1H-imidazole-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenylimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-15-18-13(11-7-3-1-4-8-11)14(19(15)17)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQOHYIZALVTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358700 | |

| Record name | 4,5-diphenylimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646754 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19933-51-8 | |

| Record name | 4,5-diphenylimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Proposed Synthesis and Characterization of 4,5-diphenyl-1H-imidazole-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway and estimated characterization data for 4,5-diphenyl-1H-imidazole-1,2-diamine. To date, a comprehensive search of scientific literature has not revealed a published synthesis or complete experimental characterization of this specific compound. The information presented herein is based on established chemical principles and data from structurally analogous compounds.

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities. The unique structural motif of 4,5-diphenyl-1H-imidazole, coupled with the introduction of diamine functionalities at the 1 and 2 positions, presents a novel scaffold for the design of new therapeutic agents. The presence of two amino groups offers multiple points for further functionalization, making it an attractive target for the development of new ligands, catalysts, and pharmaceutical candidates. This guide provides a theoretical framework for the synthesis and characterization of this promising, yet underexplored, molecule.

Proposed Synthetic Pathway

A plausible two-step synthetic route for 4,5-diphenyl-1H-imidazole-1,2-diamine is proposed, commencing with the synthesis of a 2-amino-4,5-diphenyl-1H-imidazole intermediate, followed by N-amination at the N1 position.

Caption: Proposed two-step synthesis of 4,5-diphenyl-1H-imidazole-1,2-diamine.

Step 1: Synthesis of 2-Amino-4,5-diphenyl-1H-imidazole

The initial step involves the well-established cyclocondensation reaction of an α-diketone (benzil) with a guanidinylating agent (guanidine hydrochloride) to form the 2-aminoimidazole core.

Experimental Protocol:

-

To a solution of benzil (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add guanidine hydrochloride (1.2 eq).

-

Add a base, for instance, sodium hydroxide or potassium carbonate (1.5 eq), to the mixture to liberate the free guanidine base.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-4,5-diphenyl-1H-imidazole.

Step 2: N-Amination of 2-Amino-4,5-diphenyl-1H-imidazole

The second step proposes the direct amination of the N1 position of the imidazole ring. This is a challenging transformation, and the following protocol is based on methods used for the N-amination of other nitrogen-containing heterocycles.

Experimental Protocol:

-

Dissolve 2-amino-4,5-diphenyl-1H-imidazole (1.0 eq) in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Cool the solution in an ice bath and add a strong base, for example, sodium hydride (1.1 eq), portion-wise to deprotonate the imidazole N1 nitrogen.

-

Stir the mixture at 0°C for 30 minutes.

-

In a separate flask, prepare a solution of an aminating agent, such as hydroxylamine-O-sulfonic acid (1.2 eq), in the same solvent.

-

Add the solution of the aminating agent dropwise to the imidazole anion solution at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4,5-diphenyl-1H-imidazole-1,2-diamine.

Estimated Characterization Data

As no experimental data for 4,5-diphenyl-1H-imidazole-1,2-diamine is currently available, the following data is estimated based on the analysis of structurally similar compounds.

Table 1: Estimated Physicochemical and Spectroscopic Data

| Property | Estimated Value |

| Molecular Formula | C₁₅H₁₄N₄ |

| Molecular Weight | 250.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | > 200 °C (Decomposition may be observed at higher temperatures) |

| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water and nonpolar solvents. |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.2-7.5 (m, 10H, Ar-H), 6.0-6.5 (br s, 2H, C2-NH₂), 5.5-6.0 (br s, 2H, N1-NH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 150-155 (C2), 135-140 (C4/C5), 125-130 (Ar-C) |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretching, two distinct bands for NH₂ groups), 3100-3000 (Ar C-H stretching), 1640-1620 (C=N stretching), 1580-1550 (N-H bending) |

| Mass Spec (ESI-MS) | m/z: 251.12 [M+H]⁺ |

Experimental Workflows

The following diagrams illustrate the proposed workflows for the synthesis and characterization of the target compound.

Caption: Proposed experimental workflow for the synthesis.

Caption: Workflow for the characterization of the final product.

Conclusion and Future Directions

This technical guide provides a foundational, albeit theoretical, framework for the synthesis and characterization of 4,5-diphenyl-1H-imidazole-1,2-diamine. The proposed synthetic route leverages established organic chemistry reactions, offering a logical starting point for researchers aiming to synthesize this novel compound. The estimated characterization data, derived from analogous structures, serves as a benchmark for the analysis of the synthesized product.

Future research should focus on the experimental validation of the proposed synthetic pathway, including optimization of reaction conditions to maximize yield and purity. Thorough characterization of the final product is imperative to confirm its structure and elucidate its physicochemical properties. Subsequently, the exploration of its potential applications in drug discovery, catalysis, and materials science will be of significant interest to the scientific community. The development of a reliable synthetic route to this diamine will undoubtedly open new avenues for the creation of innovative and functional molecules.

A Comprehensive Technical Guide to 4,5-diphenyl-1H-imidazole-1,2-diamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential biological significance of 4,5-diphenyl-1H-imidazole-1,2-diamine. Due to the limited direct experimental data on this specific molecule, this guide leverages extensive data from the closely related and structurally similar compound, 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline, to infer and project the characteristics and experimental protocols relevant to the target compound.

Core Physical and Chemical Properties

| Property | Value (for 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline) |

| Molecular Formula | C₂₇H₂₂N₄ |

| Molecular Weight | 418.5 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMSO |

Data inferred from studies on 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline.

Synthesis and Experimental Protocols

The synthesis of 4,5-diphenyl-1H-imidazole-1,2-diamine is anticipated to follow a similar pathway to that of 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline. The general approach involves a multi-step reaction sequence.

Proposed Synthesis of 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline[1][2]

A key precursor, 2-amino-4,5-diphenyl-imidazole, is first synthesized. This intermediate is then reacted with 1-fluoro-4-nitrobenzene, followed by a reduction of the nitro groups to yield the final dianiline product.

Step 1: Synthesis of 2-Amino-4,5-diphenyl-imidazole

-

A mixture of benzoin and guanidine hydrochloride is refluxed in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization.

Step 2: Synthesis of 1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole

-

2-Amino-4,5-diphenyl-imidazole is reacted with an excess of 1-fluoro-4-nitrobenzene in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate.

-

The reaction is heated to facilitate the nucleophilic aromatic substitution.

-

The product is isolated by precipitation in water, followed by filtration and washing.

Step 3: Synthesis of 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline

-

The dinitro compound is reduced to the corresponding diamine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

-

Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

-

The final product is purified by column chromatography or recrystallization.

Characterization Protocols

The characterization of 4,5-diphenyl-1H-imidazole-1,2-diamine would involve standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl rings and the amine protons. The spectrum for 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline was recorded in DMSO-d₆ at room temperature.[1]

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The spectrum for 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline was also recorded in DMSO-d₆.[1]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should display characteristic absorption bands for N-H stretching of the amine groups, C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations of the imidazole and phenyl rings.[2]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help confirm the structure.[3]

-

Melting Point Analysis: The melting point is a crucial physical property for assessing the purity of the synthesized compound.

Spectral Data (Reference: 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline)

The following tables summarize the key spectral data obtained for 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline, which can be used as a reference for the characterization of 4,5-diphenyl-1H-imidazole-1,2-diamine.

¹H NMR (DMSO-d₆, ppm) [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.5-6.5 | multiplet | ~18H | Aromatic Protons |

| 5.2 | singlet | 4H | -NH₂ Protons |

¹³C NMR (DMSO-d₆, ppm) [1]

| Chemical Shift (ppm) | Assignment |

| 148-114 | Aromatic and Imidazole Carbons |

FT-IR (cm⁻¹) [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H Stretching (Amine) |

| 3100-3000 | C-H Stretching (Aromatic) |

| 1620-1580 | N-H Bending (Amine) |

| 1550-1450 | C=C Stretching (Aromatic) |

| 1500-1400 | C=N Stretching (Imidazole) |

Mass Spectrometry (m/z) [3]

| m/z | Assignment |

| 418 | [M]⁺ (Molecular Ion) |

Potential Biological Activity and Signaling Pathways

Imidazole-containing compounds are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[4] Derivatives of imidazole have been reported to possess anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.

The biological targets for imidazole derivatives are diverse and include:[4]

-

Enzymes: Such as kinases, histone deacetylases, and topoisomerases. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes.

-

Receptors: Imidazole-based compounds can act as agonists or antagonists for various receptors.

-

DNA: Some imidazole derivatives have been shown to interact with DNA, potentially through intercalation or groove binding.

The diamine functionality in 4,5-diphenyl-1H-imidazole-1,2-diamine provides additional sites for hydrogen bonding and potential coordination with metal ions in metalloenzymes, which could lead to unique biological activities. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

4,5-diphenyl-1H-imidazole-1,2-diamine represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is limited, analysis of the closely related compound, 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline, provides a strong foundation for its synthesis and characterization. The presence of the imidazole core and the diamine functionalities suggests a high potential for diverse biological activities. This technical guide serves as a comprehensive resource to stimulate and guide further research into the properties and applications of this intriguing molecule.

References

Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science. Understanding their structural and electronic properties through various spectroscopic techniques is crucial for their development and application. This document outlines the key spectroscopic methodologies, presents characteristic data, and provides standardized experimental protocols.

Introduction to Spectroscopic Characterization

The structural elucidation of novel organic compounds like the derivatives of 4,5-diphenyl-1H-imidazole-1,2-diamine relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment, connectivity, and stereochemistry of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.

-

UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within a molecule, offering insights into conjugation and the presence of chromophores.

The following sections detail the application of these techniques to the analysis of 4,5-diphenyl-1H-imidazole derivatives, supported by experimental data and protocols.

General Experimental Workflow

The characterization of 4,5-diphenyl-1H-imidazole-1,2-diamine derivatives typically follows a systematic workflow, from synthesis to comprehensive spectroscopic analysis. This process ensures the purity and correct structural identification of the target compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within the imidazole derivatives. The presence of N-H, C=N, and aromatic C-H bonds gives rise to characteristic absorption bands.

Experimental Protocol:

A standard protocol for obtaining an IR spectrum involves using a Fourier Transform Infrared (FTIR) spectrophotometer. The solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Spectra are commonly recorded in the range of 4000-400 cm⁻¹.

Data Summary:

| Derivative | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Reference |

| 2-(4-substituted-phenyl)-4,5-diphenyl-1H-imidazoles | 3420 | 3030 | 1669 | 1600, 1493 | [1] |

| 2-(aryl)-4,5-diphenyl-1H-imidazoles | 3430 | 3050 | - | 1600-1400 | [2] |

| General Imidazole Derivatives | 3437 | 3053 | 1681 | 1599, 1489 | [3] |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | - | - | - | - | [4] |

Interpretation: The broad band typically observed around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[1][2] Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while the C=N and aromatic C=C stretching vibrations appear in the 1680-1400 cm⁻¹ region.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these derivatives, providing precise information on the proton and carbon environments.

Experimental Protocol:

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300, 400, or 500 MHz). Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Logical Flow of NMR Analysis:

Data Summary: ¹H NMR

| Derivative | Solvent | N-H (ppm) | Aromatic Protons (ppm) | Other Signals (ppm) | Reference |

| 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline | DMSO-d₆ | - | 6.87-8.09 (m) | - | [5] |

| 2-(aryl)-4,5-diphenyl-1H-imidazoles | Acetone-d₆ | 11.75 (s) | 7.25-8.2 (m) | - | [2] |

| 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole | Acetone-d₆ | 11.65 (s) | 7.23-7.77 (m) | 2.73 (s, 3H, CH₃) | [2] |

| 1-Benzyl-2-(aryl)-4,5-diphenyl-1H-imidazoles | DMSO-d₆ | - | 6.75-7.54 (m) | 5.14 (s, 2H, CH₂) | [6] |

Data Summary: ¹³C NMR

| Derivative | Solvent | Imidazole C=N (ppm) | Aromatic Carbons (ppm) | Other Signals (ppm) | Reference |

| 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline | DMSO-d₆ | - | 125.0-148.0 | - | [5] |

| 2-(aryl)-4,5-diphenyl-1H-imidazoles | DMSO-d₆ | 145.98 | 125.66-136.00 | - | [2] |

| 2-(4-methyl-phenyl)-4,5-diphenyl-1H-imidazole | Acetone-d₆ | 146.58 | 125.83-137.15 | 21.21 (CH₃) | [2] |

| 1-(furan-2-yl)methyl-4,5-diphenyl-2-(p-tolyl)-1H-imidazole | - | 156.02 | 124.04-141.31 | 53.29, 64.33 (CH₂) | [7] |

Interpretation: The N-H proton of the imidazole ring is typically observed as a singlet at a very downfield chemical shift (δ > 11 ppm) due to hydrogen bonding and its acidic nature.[2] The aromatic protons of the phenyl substituents give rise to complex multiplets in the δ 7-8.5 ppm region.[2][5] In the ¹³C NMR spectra, the carbons of the imidazole ring and the phenyl groups are found in the downfield region (δ 120-150 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized derivatives, which confirms their elemental composition.

Experimental Protocol:

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and confirm the molecular formula.

Data Summary:

| Derivative | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

| 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl) dianiline | - | [M+] peak confirms structure | - | |

| 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles | FAB | 310 [M⁺] (for C₂₂H₁₈N₂) | 296, 178, 165, 103 | |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | - | 312 [M⁺] | 208, 165, 89, 77 | [8] |

| 1-(2,3-dihydrobenzo[b][3][9]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | - | 420.15 [M⁺] | - | [7] |

Interpretation: The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The fragmentation pattern can provide additional structural information, although it can be complex for these multi-ring systems. The presence of the molecular ion peak is a strong confirmation of a successful synthesis.[1][10][8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to the extent of π-conjugation.

Experimental Protocol:

UV-Vis absorption spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., DMF, ethanol, or chloroform) and placed in a quartz cuvette. The spectrum is typically scanned from 200 to 800 nm.

Data Summary:

| Derivative | Solvent | λ_max (nm) | Transition | Reference |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | DMF | 340, 406 | π→π | [4][11] |

| 2-(aryl)-4,5-diphenyl-1H-imidazoles | CHCl₃ | 338 | π→π | [2] |

| 2-(aryl)-4,5-diphenyl-1H-imidazoles | CHCl₃ | 212 | n→π* | [2] |

| 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives | Various | - | - | [12] |

Interpretation: These derivatives typically exhibit strong absorption bands in the UV region. The absorptions observed are generally attributed to π→π* and n→π* electronic transitions within the conjugated system of the imidazole and phenyl rings.[2][4][11] The position of the absorption maximum (λ_max) can be influenced by the substituents on the phenyl rings and the solvent used.[12]

Conclusion

The comprehensive spectroscopic analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine derivatives through the combined use of IR, NMR, MS, and UV-Vis techniques is essential for their unambiguous structural characterization. This guide provides a foundational framework for researchers, outlining the characteristic spectral data and standard experimental approaches. The data presented in the summary tables serves as a valuable reference for scientists working on the synthesis and application of these versatile compounds.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4,5-Diphenyl-1H-imidazole-1,2-diamine (CAS Number: 19933-51-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4,5-diphenyl-1H-imidazole-1,2-diamine is limited in publicly accessible literature. This guide provides available information on the target compound and supplements it with data from closely related 4,5-diphenyl-imidazole analogues to offer a comprehensive overview for research and development purposes.

Introduction

4,5-Diphenyl-1H-imidazole-1,2-diamine, with CAS number 19933-51-8, is a unique substituted imidazole. The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules and pharmaceuticals.[1] The presence of two phenyl groups at the 4 and 5 positions and, notably, a diamine functionality at the 1 and 2 positions, suggests a versatile chemical entity with potential for diverse applications, from a building block in organic synthesis to a candidate in drug discovery programs.[1] Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Chemical Structure and Properties

The chemical structure of 4,5-diphenyl-1H-imidazole-1,2-diamine is characterized by a central imidazole ring substituted with two phenyl groups and two amino groups.

Table 1: General and Predicted Properties of 4,5-Diphenyl-1H-imidazole-1,2-diamine

| Property | Value | Source |

| CAS Number | 19933-51-8 | N/A |

| Molecular Formula | C₁₅H₁₄N₄ | PubChem |

| Molecular Weight | 250.30 g/mol | PubChem |

| IUPAC Name | 4,5-diphenyl-1H-imidazole-1,2-diamine | PubChem |

| Predicted XLogP3-AA | 2.7 | PubChem |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

Table 2: Experimental Properties of Related 4,5-Diphenyl-imidazole Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4,5-Diphenyl-1H-imidazole | 668-94-0 | C₁₅H₁₂N₂ | 220.27 | 232-235 |

| 2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazole | 1752-94-9 | C₂₁H₁₆N₂O | 312.37 | 258 |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | 1752-94-9 | C₂₁H₁₆N₂O | 312.37 | 278 |

Spectroscopic Data Overview

Table 3: Spectroscopic Data for a Representative Analogue: 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

| Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to aromatic protons of the phenyl and phenol rings, and the imidazole NH proton. | [4][5] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 312, with characteristic fragmentation patterns. | [5] |

| FTIR (KBr, cm⁻¹) | Bands corresponding to O-H, N-H, C-H (aromatic), and C=N stretching vibrations. | [4][5] |

| UV-Vis (in DMF) | Absorption peaks around 340 nm and 406 nm. | [4][5][6] |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for 4,5-diphenyl-1H-imidazole-1,2-diamine is not detailed in the reviewed literature. However, a general and efficient method for the synthesis of 1,2-diaminoimidazoles has been reported and can be adapted.

Conceptual Synthetic Workflow

The synthesis of 1,2-diaminoimidazoles can be conceptualized as a cyclization reaction involving a suitable precursor that can form the imidazole ring with the desired diamine substitution.

Caption: Conceptual workflow for the synthesis of 1,2-diaminoimidazoles.

Representative Experimental Protocol: Synthesis of 1,2-Diaminoimidazoles

This protocol is adapted from a reported synthesis of substituted 1,2-diaminoimidazoles and may serve as a starting point for the synthesis of 4,5-diphenyl-1H-imidazole-1,2-diamine.[7]

Materials:

-

Appropriate 1,2-diaza-1,3-butadiene precursor

-

Cyanamide

-

Solvents for purification (e.g., cyclohexane, ethyl acetate)

-

Silica gel for chromatography

Procedure:

-

The appropriate 1,2-diaza-1,3-butadiene (0.3 mmol) is reacted with cyanamide (0.6 mmol) under solvent-free conditions.[7]

-

The reaction mixture is heated to 50 °C.[7]

-

The reaction is monitored, often by the disappearance of the color of the azoalkene.[7]

-

Upon completion, the crude product is purified by preparative chromatography on a silica gel plate. A typical eluent system is a mixture of cyclohexane and ethyl acetate (e.g., 10:90 v/v).[7]

-

Further purification can be achieved by crystallization from a suitable solvent like ethyl acetate.[7]

Biological Activities and Potential Applications in Drug Development

While direct biological studies on 4,5-diphenyl-1H-imidazole-1,2-diamine are lacking, the broader class of imidazole and aminoimidazole derivatives has shown significant therapeutic potential.

Potential Signaling Pathways and Biological Targets

The imidazole scaffold is a versatile pharmacophore that can interact with various biological targets. Its derivatives have been implicated in multiple signaling pathways.

Caption: Potential biological activities of the imidazole scaffold.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties.[2][3] They can inhibit the growth of bacteria by mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.[3] 2-Aminoimidazoles, in particular, have been investigated as adjuvants that can potentiate the activity of antibiotics against multidrug-resistant bacteria.[8]

Anti-inflammatory and Anticancer Potential

The imidazole ring is a key component of many anti-inflammatory and anticancer agents.[1][2] These compounds can exert their effects by interacting with various enzymes and receptors involved in inflammation and cell proliferation. The structural similarity of the imidazole moiety to histidine allows for potential interactions with a wide range of proteins.[2]

Conclusion and Future Directions

4,5-Diphenyl-1H-imidazole-1,2-diamine is a compound of significant interest due to its unique structure, combining the versatile imidazole core with reactive diamine functionalities. While direct experimental data is currently sparse, the wealth of information on related imidazole derivatives suggests a high potential for this molecule in both synthetic and medicinal chemistry.

Future research should focus on:

-

Developing and optimizing a specific synthesis protocol for 4,5-diphenyl-1H-imidazole-1,2-diamine.

-

Thorough characterization of its physicochemical and spectroscopic properties.

-

In-depth evaluation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory screening.

-

Exploring its use as a scaffold for the synthesis of more complex molecules and potential drug candidates.

This technical guide provides a foundational understanding of 4,5-diphenyl-1H-imidazole-1,2-diamine, leveraging data from analogous compounds to highlight its potential and guide future research endeavors.

References

- 1. 4,5-diphenyl-1H-imidazole-1,2-diamine | 19933-51-8 | Benchchem [benchchem.com]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Novel 4,5-Diphenyl-1H-Imidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel 4,5-diphenyl-1H-imidazole derivatives. It is intended to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development in this area.

Synthesis of 4,5-Diphenyl-1H-Imidazole Derivatives

The 4,5-diphenyl-1H-imidazole scaffold is a versatile starting point for the synthesis of a wide range of biologically active compounds. The primary synthetic routes involve the condensation of benzil with various aldehydes and an ammonium source. Further modifications can be made to the imidazole ring to generate diverse derivatives.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for generating 2-substituted-4,5-diphenyl-1H-imidazoles.

Unraveling the Intricacies: A Technical Guide to the Mechanisms of Action of Imidazole Compounds

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the multifaceted mechanisms of action of imidazole compounds, a class of heterocyclic organic molecules with significant therapeutic applications. From their well-established role as antifungal agents to their emerging potential in anticancer therapy, this guide delves into the core molecular interactions and signaling pathways modulated by these versatile compounds. The content herein is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental approaches and key findings in this dynamic field of study.

Introduction to Imidazole Compounds

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This fundamental structure is a key pharmacophore found in a wide array of biologically active molecules, including the essential amino acid histidine. The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, underpin its diverse pharmacological activities.[1] This guide will explore the primary mechanisms through which imidazole-containing compounds exert their therapeutic effects, with a focus on their antifungal and anticancer properties.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism by which imidazole antifungal agents, such as clotrimazole, miconazole, and ketoconazole, exert their effect is through the disruption of fungal cell membrane integrity.[2][3] This is achieved by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1) crucial for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[4][5]

Inhibition of this enzyme leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols, such as lanosterol.[2][5] This alteration in sterol composition disrupts the physical properties of the fungal membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, inhibition of fungal growth and replication.[2]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by imidazole antifungal agents.

Anticancer Mechanisms of Action

Imidazole derivatives have demonstrated significant potential as anticancer agents through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.[6][7]

Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that imidazole compounds can trigger programmed cell death, or apoptosis, in cancer cells.[7] This is often mediated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors. Furthermore, some imidazole derivatives have been observed to cause cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell division and proliferation.[7]

Inhibition of Kinases

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Imidazole-based compounds have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases.[8][9] By targeting the ATP-binding pocket of these enzymes, imidazole inhibitors can block downstream signaling cascades that promote cell growth, angiogenesis, and metastasis.[10]

Signaling Pathway: Imidazole-Induced Apoptosis

The following diagram depicts a simplified signaling pathway for apoptosis induced by imidazole compounds.

Interaction with Imidazoline Receptors

Certain imidazole compounds interact with imidazoline receptors, which are distinct from adrenergic receptors.[11] There are at least three classes of imidazoline receptors (I1, I2, and I3), each with unique tissue distributions and physiological roles.[12] The I1 receptor, for instance, is implicated in the central regulation of blood pressure.[11] The signaling pathways coupled to these receptors are complex and not fully elucidated but are known to involve modulation of second messenger systems.[13]

Quantitative Data Summary

The following tables summarize the in vitro activity of various imidazole compounds against fungal pathogens and cancer cell lines.

Table 1: Antifungal Activity of Imidazole Compounds

| Compound | Fungal Species | IC50 (µM) | Reference |

| Ketoconazole | Candida albicans | 0.01 - 0.1 | [4] |

| Clotrimazole | Candida albicans | 0.03 - 0.2 | [4] |

| Miconazole | Candida albicans | 0.05 - 0.5 | [4] |

Table 2: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4d | MCF-7 (Breast) | 5.2 | [6] |

| Compound 4d | HepG2 (Liver) | 7.8 | [6] |

| Compound 4d | HCT-116 (Colon) | 6.5 | [6] |

| Compound 5 | MCF-7 (Breast) | < 5 | [6] |

| Compound 5 | HepG2 (Liver) | < 5 | [6] |

| Compound 5 | HCT-116 (Colon) | < 5 | [6] |

| TAE-226 | U87-MG (Glioblastoma) | 0.007 | [14] |

| Compound 22 | NUGC-3 (Gastric) | 0.05 | [14] |

Table 3: Enzyme Inhibition by Imidazole Compounds

| Compound | Enzyme | Ki (µM) | Reference |

| PH-302 | Cytochrome P450 3A4 | ~2.0 | |

| Compound 57 | ALK5 Kinase | 0.008 - 0.043 | [8] |

Experimental Protocols

Workflow for Determining Antifungal IC50

Methodology: Broth Microdilution Assay

-

Fungal Inoculum Preparation: A standardized suspension of the fungal species (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

-

Compound Dilution: The imidazole compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated at 35°C for 24-48 hours.

-

Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the imidazole compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Kinase Inhibition Assay

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.

-

Inhibitor Addition: The imidazole compound at various concentrations is added to the reaction mixture.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined time.

-

Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

-

-

IC50 Calculation: The percentage of kinase inhibition is calculated for each concentration of the imidazole compound, and the IC50 value is determined.

Imidazoline Receptor Binding Assay

Methodology: Radioligand Competition Binding Assay

-

Membrane Preparation: Cell membranes expressing the imidazoline receptor of interest (e.g., from transfected cell lines or specific tissues) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, and EDTA.

-

Competition Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the imidazoline receptor (e.g., [³H]-clonidine for I1 receptors) and varying concentrations of the unlabeled imidazole compound being tested.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding. The IC50 value for the test compound is determined by plotting the percentage of specific binding against the log concentration of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Imidazole compounds represent a rich and diverse class of molecules with significant and varied mechanisms of action. Their established utility as antifungal agents, stemming from the targeted inhibition of ergosterol biosynthesis, continues to be a cornerstone of infectious disease therapy. Furthermore, the expanding body of research into their anticancer properties reveals a promising future for imidazole derivatives in oncology. By targeting fundamental cellular processes such as apoptosis, cell cycle progression, and key signaling kinases, these compounds offer multiple avenues for therapeutic intervention. The ongoing investigation into their interactions with imidazoline receptors further broadens their potential pharmacological applications. This technical guide provides a foundational understanding of these mechanisms, offering valuable insights for the continued research and development of novel imidazole-based therapeutics.

References

- 1. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. pdspdb.unc.edu [pdspdb.unc.edu]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sketchviz.com [sketchviz.com]

- 11. researchgate.net [researchgate.net]

- 12. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 14. The Robot Scientist - Models of Metabolism [aber.ac.uk]

A Technical Guide to the Discovery of Novel 4,5-Diphenyl-1H-Imidazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4,5-diphenyl-1H-imidazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the discovery of novel compounds based on this core. It covers key synthetic strategies, details significant therapeutic applications with supporting quantitative data, and furnishes comprehensive experimental protocols for synthesis and biological evaluation. Furthermore, this document outlines the integration of computational methods in the design process and visualizes critical workflows and pathways to facilitate understanding and further research in this promising area of drug discovery.

Introduction

The imidazole ring is a five-membered heterocyclic motif integral to numerous biological molecules, including the amino acid histidine and purines.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of therapeutic agents. The 4,5-diphenyl-1H-imidazole core, in particular, has garnered significant attention as a versatile scaffold for developing compounds with a wide spectrum of pharmacological activities. These activities range from antibacterial and anti-inflammatory to potent and selective enzyme inhibition, highlighting its potential in addressing diverse medical needs.[3][4][5] This guide serves as a technical resource for professionals engaged in the exploration and development of this important class of compounds.

Synthetic Strategies

The synthesis of 4,5-diphenyl-1H-imidazole derivatives is accessible through several established chemical pathways. The choice of method often depends on the desired substitution pattern and the available starting materials.

Core Synthesis via Radziszewski Reaction

A prevalent and efficient method for creating the 2,4,5-trisubstituted imidazole core is the Radziszewski reaction. This one-pot condensation involves three key components: benzil (which provides the 4,5-diphenyl backbone), an appropriate aldehyde (which furnishes the C2-substituent), and ammonium acetate, which serves as the nitrogen source. The reaction is typically conducted under reflux in glacial acetic acid.[4][6]

Caption: Radziszewski synthesis workflow for 2,4,5-trisubstituted imidazoles.

Synthesis from Benzoin

An alternative pathway begins with benzoin. This two-step process first involves the condensation of benzoin with thiourea in dimethylformamide (DMF) at elevated temperatures to produce the key intermediate, 4,5-diphenyl-1H-imidazole-2-thiol.[3] This thiol can then be alkylated at the sulfur atom by reacting it with various electrophiles, such as benzyl bromides or 2-(chloromethyl)-1H-benzimidazoles, to yield a diverse library of C2-substituted derivatives.[3][7]

Key Biological Activities and Therapeutic Targets

Derivatives of the 4,5-diphenyl-1H-imidazole scaffold have shown significant promise in several therapeutic areas. The modular nature of their synthesis allows for fine-tuning of their structure to optimize activity against specific biological targets.

Antibacterial Agents

With the rise of antimicrobial resistance, there is a critical need for new antibacterial agents. Certain 4,5-diphenyl-1H-imidazole derivatives have demonstrated potent activity, particularly against Gram-positive bacteria.[3] For instance, compound 6d , a benzimidazole-containing derivative, was found to be twice as potent as the standard antibiotic ciprofloxacin against Staphylococcus aureus.[3][7]

| Compound ID | Target Organism | MIC (µg/mL) | Reference Drug | Ref. MIC (µg/mL) | Citation |

| 6c | Staphylococcus aureus | 16 | Ciprofloxacin | ~8 | [3] |

| 6c | Enterococcus faecalis | 16 | Ciprofloxacin | N/A | [3] |

| 6d | Staphylococcus aureus | 4 | Ciprofloxacin | ~8 | [3] |

Table 1: Minimum Inhibitory Concentration (MIC) of selected antibacterial 4,5-diphenyl-1H-imidazole derivatives.

Enzyme Inhibition for Metabolic Diseases

A significant area of discovery has been in the development of enzyme inhibitors for type 2 diabetes. The therapeutic strategy involves inhibiting α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose.[8][9][10] By inhibiting this enzyme, the rate of glucose absorption is reduced, thereby dampening the post-meal spike in blood glucose.[8][10]

Several classes of 4,5-diphenyl-1H-imidazole hybrids have emerged as exceptionally potent inhibitors of α-glucosidase, far exceeding the efficacy of the clinically used drug, acarbose.[5]

Caption: Simplified pathway showing the role of α-glucosidase and its inhibition.

The quantitative data underscores the potential of these compounds as next-generation anti-diabetic agents.

| Compound Class | Enzyme | IC₅₀ Range | Reference Drug | Ref. IC₅₀ | Citation |

| Imidazol-Triazole Hybrids | Yeast α-Glucosidase | 85.6 - 231.4 µM | Acarbose | 750.0 µM | [5] |

| Imidazol-α-Aminophosphonates | α-Glucosidase | 5.96 nM (best) | Acarbose | 106.63 nM | N/A |

| Imidazol-α-Aminophosphonates | α-Amylase | 1.62 nM (best) | Acarbose | 44.16 nM | N/A |

Table 2: α-Glucosidase and α-Amylase inhibitory activity of 4,5-diphenyl-1H-imidazole hybrids.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed, generalized protocols for the synthesis and biological evaluation of 4,5-diphenyl-1H-imidazole compounds based on published methods.

General Synthesis Protocol (Radziszewski)[4]

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar quantities of benzil and the desired aldehyde in glacial acetic acid (approx. 20 mL per 10 mmol of benzil).

-

Addition of Nitrogen Source: Add ammonium acetate in a 2 to 3-fold molar excess relative to benzil.

-

Reaction: Heat the mixture to reflux (typically 110-120°C) with continuous stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water (approx. 10 volumes) to precipitate the product.

-

Neutralization & Filtration: Stir the suspension, then neutralize carefully with a 5% ammonium hydroxide solution. Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purification: Dry the crude product. Purify by recrystallization from a suitable solvent, such as absolute ethanol, to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Antibacterial Susceptibility Testing (MIC Determination)[11][12][13][14]

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.

-

Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in medium, no compound) and a negative control (medium only).

-

Data Collection: Incubate the plate at 37°C for 18-24 hours. Determine bacterial growth by measuring the optical density (absorbance) at 600 nm using a microplate reader.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro α-Glucosidase Inhibition Assay[15][16][17]

-

Reagent Preparation: Prepare a phosphate buffer (50-100 mM, pH 6.8). Prepare the enzyme solution (yeast α-glucosidase, e.g., 1 U/mL) and the substrate solution (p-nitrophenyl-α-D-glucopyranoside, PNPG, e.g., 1-5 mM) in the same buffer.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations.

-

Pre-incubation: Add the enzyme solution to each well. Incubate the plate at 37°C for 5-15 minutes.

-

Reaction Initiation: Add the PNPG substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃, 0.1 M). This also induces a color change in the product.

-

Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color from the p-nitrophenol product is proportional to enzyme activity.

-

Calculation: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]

In Silico Drug Design Workflow

Computational chemistry plays a vital role in modern drug discovery, enabling the rational design and prioritization of candidate molecules before synthesis.[12][][14] Molecular docking and molecular dynamics simulations are key tools used to predict how these imidazole derivatives interact with their biological targets at an atomic level.[]

Caption: A typical computational workflow for designing enzyme inhibitors.[15]

This workflow allows researchers to:

-

Predict Binding Modes: Understand how a compound fits into the active site of an enzyme.

-

Estimate Affinity: Computationally score and rank compounds based on their predicted binding affinity.

-

Explain SAR: Provide a structural basis for observed structure-activity relationships.

-

Guide Optimization: Suggest specific structural modifications to improve potency and selectivity before committing to costly and time-consuming synthesis.

Conclusion and Future Directions

The 4,5-diphenyl-1H-imidazole scaffold is a validated platform for the discovery of new therapeutic agents. Research has demonstrated its potential in generating potent antibacterial compounds and highly effective enzyme inhibitors for metabolic diseases. The synthetic accessibility of this core allows for extensive derivatization and optimization.

Future research should focus on:

-

Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-like characteristics.

-

Exploration of New Targets: Expanding the screening of imidazole libraries against other validated and novel biological targets.

-

Combating Resistance: Designing derivatives that are effective against drug-resistant bacterial strains and understanding their mechanisms of action.

-

Advanced Formulations: Investigating novel delivery systems to improve the bioavailability and therapeutic efficacy of promising candidates.

By integrating classical synthesis, biological screening, and modern computational design, the full therapeutic potential of 4,5-diphenyl-1H-imidazole-based compounds can be realized, paving the way for the development of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. eprints.lums.ac.ir [eprints.lums.ac.ir]

- 6. asianpubs.org [asianpubs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alpha glucosidase [pdb101.rcsb.org]

- 11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational design of a protein-based enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Theoretical Exploration of 4,5-diphenyl-1H-imidazole-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical overview of the molecular structure, electronic properties, and potential reactivity of 4,5-diphenyl-1H-imidazole-1,2-diamine. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide leverages established computational chemistry methods to predict its characteristics. Data from closely related 4,5-diphenyl-1H-imidazole derivatives are included for comparative analysis, providing a robust framework for future experimental validation and application in drug discovery and materials science. The imidazole scaffold is a highly sought-after feature in medicinal chemistry due to its capacity for multiple biological target interactions, including hydrogen bonding and hydrophobic forces.[1] Derivatives of imidazole have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Proposed Synthesis and Spectroscopic Characterization

While a specific synthesis for 4,5-diphenyl-1H-imidazole-1,2-diamine is not extensively documented, a plausible synthetic route can be extrapolated from standard methodologies for creating substituted imidazoles. A common approach involves a multi-component reaction. For instance, the synthesis of various 2,4,5-trisubstituted imidazoles is often achieved through the reaction of benzil, an aldehyde, and ammonium acetate in glacial acetic acid.[2] For the target molecule, a modified approach would be necessary to introduce the diamine functionality.

Proposed Experimental Protocols:

A potential synthetic pathway could involve the initial synthesis of a precursor molecule that can be subsequently modified to introduce the 1,2-diamine groups. The characterization of the final compound would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential for elucidating the chemical structure. For similar 4,5-diphenyl-1H-imidazole derivatives, aromatic protons typically appear in the range of 7.14-8.53 ppm in ¹H NMR spectra.[3] The specific shifts for the amine protons would be crucial for confirming the structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy would be used to identify functional groups. Characteristic peaks for N-H stretching of the amine groups would be expected, in addition to the C=N and C=C stretching vibrations of the imidazole and phenyl rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the synthesized compound.

Computational Methodology

To investigate the theoretical properties of 4,5-diphenyl-1H-imidazole-1,2-diamine, Density Functional Theory (DFT) calculations are proposed. This methodology is widely used for studying the electronic structure and properties of imidazole derivatives.[3][4][5][6]

Computational Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

exploring the potential of imidazole scaffolds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties enable it to interact with a wide array of biological targets, making it a fundamental building block in the design of novel therapeutic agents. This technical guide explores the vast potential of the imidazole scaffold, detailing its synthesis, diverse biological activities, and the intricate signaling pathways it modulates.

The Versatility of the Imidazole Scaffold

The significance of the imidazole core lies in its chemical nature. It is a polar, ionizable, and aromatic system capable of acting as both a hydrogen bond donor and acceptor.[1][2] This allows imidazole-containing molecules to form strong and specific interactions with biological macromolecules such as enzymes and receptors.[3][4] Furthermore, the imidazole ring is a key component of naturally occurring biomolecules like the amino acid histidine, histamine, and purines, underscoring its biocompatibility and importance in biological systems.[1][5] These features contribute to the favorable pharmacokinetic profiles often observed in imidazole-based drugs.[1]

Synthesis of Imidazole Derivatives

The construction of the imidazole core and its derivatives can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the available starting materials.

Key Synthetic Methodologies:

-

Debus-Radziszewski Imidazole Synthesis: This classical multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to yield substituted imidazoles.[6][7]

-

Van Leusen Imidazole Synthesis: A versatile method for the synthesis of 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[5][8]

-

Synthesis of Tetrasubstituted Imidazoles: One-pot, multi-component reactions are frequently employed for the efficient synthesis of highly substituted imidazoles, often utilizing various catalysts to improve yields and reaction conditions.[9][10][11]

Biological Activities of Imidazole-Based Compounds

The imidazole scaffold is a constituent of numerous FDA-approved drugs and is continually being explored for new therapeutic applications due to its broad spectrum of biological activities.[12]

Anticancer Activity

Imidazole derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer.

Mechanisms of Action:

-

Kinase Inhibition: Many imidazole-based compounds act as potent inhibitors of various kinases that are crucial for cancer cell proliferation and survival, such as p38 MAP kinase and receptor tyrosine kinases.[6][12]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]

-

DNA Intercalation and Alkylation: The planar aromatic ring of imidazole can intercalate between DNA base pairs, while other derivatives can alkylate DNA, both leading to cytotoxicity.[9]

Table 1: Anticancer Activity of Representative Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-phenyl benzimidazole derivative 35 | MCF-7 | 3.37 | [13] |

| 2-phenyl benzimidazole derivative 36 | MCF-7 | 6.30 | [13] |

| Purine derivative 46 | MDA-MB-231 | 1.22 | [13] |

| Purine derivative 48 | MDA-MB-231 | 2.29 | [13] |

| Benzimidazole-cinnamide derivative 21 | A549 | 0.29 | [13] |

| Xanthine derivative 43 | MCF-7 | 0.8 | [13] |

| Imidazole-pyridine hybrid 5c | MDA-MB-468 | 43.46 (24h) | [14] |

| Imidazole-pyridine hybrid 5a | BT474 | 45.82 (24h) | [14] |

| Substituted imidazole 5a (Kim-161) | T24 | 56.11 | [15] |

| Substituted imidazole 5b (Kim-111) | T24 | 67.29 | [15] |

Antifungal Activity

Imidazole-containing compounds form the backbone of many clinically used antifungal agents.

Mechanism of Action:

The primary mode of action for most antifungal imidazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

Table 2: Antifungal Activity of Representative Imidazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Imidazole derivative Im-3 | Candida albicans | 2 | [16] |

| Imidazole derivative Im-3 | Aspergillus niger | 4 | [16] |

| Imidazole derivative Im-3 | Cryptococcus neoformans | 2 | [16] |

| Imidazole derivative HL2 | Staphylococcus aureus | 625 | [17] |

| Imidazole derivative HL2 | MRSA | 625 | [17] |

| 1,4-dialkoxynaphthalene-2-acyl imidazolium salt 7c | Candida auris | 3.125 | [18] |

Anti-inflammatory Activity

Imidazole derivatives have demonstrated potent anti-inflammatory effects through the modulation of key inflammatory pathways.

Mechanism of Action:

A significant mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Additionally, some imidazole derivatives are potent inhibitors of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production.[5]

Table 3: Anti-inflammatory Activity of Representative Imidazole Derivatives

| Compound/Derivative | Target | IC50 (nM) | Reference |

| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide AA6 | p38 MAP kinase | 403.57 | [12] |

| Adezmapimod (SB203580) - Reference Drug | p38 MAP kinase | 222.44 | [12] |

Signaling Pathways Modulated by Imidazole Scaffolds

The therapeutic effects of imidazole derivatives are often attributed to their ability to modulate specific intracellular signaling pathways that are dysregulated in disease.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a critical regulator of inflammatory responses. Imidazole-based inhibitors can effectively block this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of the p38 MAPK pathway by imidazole scaffolds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Imidazole derivatives have been shown to inhibit key components of this pathway.

Caption: Multi-target inhibition of the PI3K/Akt/mTOR pathway by imidazole scaffolds.

Experimental Protocols

General Procedure for the Synthesis of Tetrasubstituted Imidazoles

This protocol describes a common one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles.

-

Reactant Preparation: In a round-bottom flask, dissolve 1,2-diketone (e.g., benzil, 1.0 mmol), an aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (3.0 mmol) in a suitable solvent (e.g., glacial acetic acid or ethanol) or under solvent-free conditions.[11]

-

Catalyst Addition: Add a catalyst if required (e.g., ZSM-11 zeolite, 0.05 g).[11]

-

Reaction: Stir the mixture at a specified temperature (e.g., 110 °C) for the required duration (e.g., 30 minutes to 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][11]

-

Work-up: After completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, add a non-polar solvent (e.g., ethanol) to the crude product.[11]

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the pure tetrasubstituted imidazole derivative.[11]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the imidazole test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the imidazole compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Experimental Workflow for Imidazole-Based Drug Discovery

The discovery and development of novel imidazole-based therapeutic agents typically follow a structured workflow, from initial design and synthesis to biological evaluation.

Caption: A typical workflow for the discovery and development of imidazole-based drugs.

Conclusion

The imidazole scaffold continues to be a highly attractive and versatile platform in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability allow for the generation of diverse molecular libraries with a wide range of biological activities. The ongoing exploration of imidazole derivatives targeting key signaling pathways in various diseases promises the development of novel and more effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery to harness the full potential of this remarkable heterocyclic core.

References

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay [protocols.io]

- 5. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 8. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 9. researchhub.com [researchhub.com]

- 10. researchgate.net [researchgate.net]

- 11. process.st [process.st]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 17. google.com [google.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Tetra-Substituted Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals